1-Azido-3-(trifluoromethyl)benzene

Übersicht

Beschreibung

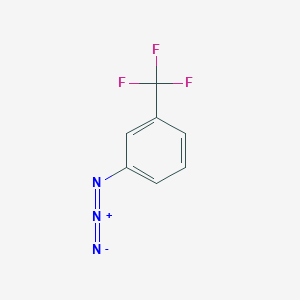

1-Azido-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol. . The compound is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzene ring.

Vorbereitungsmethoden

1-Azido-3-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azido compound . The reaction conditions typically involve low temperatures to ensure the stability of the diazonium intermediate.

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety . These methods often utilize copper-on-charcoal as a heterogeneous catalyst to facilitate the reaction.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazole derivatives. Key findings include:

Regioselective 1,3-Dipolar Cycloadditions

-

The ionic liquid [mPy]OTf enables exclusive formation of 1,5-disubstituted triazoles via a retro-Michael addition pathway (Scheme 40) .

-

NHC-Cu catalysts exhibit steric discrimination, favoring reactions between less bulky alkynes/azides (e.g., 105 + 107 ) with a product ratio of 14:1:0:0 (Scheme 51) .

Phase-Transfer Catalyzed Azidation

A biphasic solvent system (water/organic) with phase-transfer catalysts efficiently substitutes benzyl chloride derivatives with sodium azide, achieving 94% yield (Scheme 1) . This method minimizes hydrazoic acid (HN₃) formation, enhancing safety.

Reaction Mechanism Insights

-

Rotaxane Catalysis : Mechanical bonding in NHC-Cu rotaxanes (1-TFPB/2-TFPB) alters transition-state sterics, enabling sequential ligation of diynes with azides (Scheme 52) .

-

Solvent Effects : Polar aprotic solvents (e.g., THF) improve cycloaddition rates, while protic solvents inhibit copper-mediated pathways .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Azido-3-(trifluoromethyl)benzene serves as a building block for synthesizing various heterocyclic compounds, notably 1,2,3-triazoles through cycloaddition reactions with alkynes. The trifluoromethyl group also enhances the reactivity of the molecule, making it suitable for nucleophilic substitution reactions.

Medicinal Chemistry

The compound is utilized in drug discovery and development:

- Bioconjugation Techniques: The azido group allows for the attachment of biomolecules (e.g., antibodies or peptides), facilitating targeted drug delivery systems.

- Therapeutic Agents Development: The unique combination of azide and trifluoromethyl functionalities makes it an attractive candidate for novel therapeutic agents, enhancing metabolic stability and bioavailability.

Material Science

In material science, this compound is incorporated into polymeric materials to modify properties such as thermal stability and mechanical strength:

- Click Chemistry: The azide functionality enables efficient polymer modifications through click chemistry.

- Polymeric Coatings: The trifluoromethyl group can improve the electrical conductivity of coatings.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Azidobenzene | Contains an azide group | Simpler structure; lacks trifluoromethyl group |

| 1-Azido-4-(trifluoromethyl)benzene | Para-substituted azide | Different electronic properties due to substitution |

| 4-Azido-3-(trifluoromethyl)benzene | Azide at the para position | Potentially different reactivity due to position |

| 1-Bromo-3-(trifluoromethyl)benzene | Halogen instead of azide | More reactive towards nucleophiles compared to azides |

Case Study 1: Bioconjugation in Drug Delivery

A recent study demonstrated the use of this compound in bioconjugation for targeted cancer therapy. By attaching this compound to monoclonal antibodies using click chemistry, researchers were able to enhance the specificity and efficacy of drug delivery systems. The results indicated improved targeting of cancer cells with minimal side effects on healthy tissues.

Case Study 2: Synthesis of Triazoles

In another study focusing on organic synthesis, researchers employed this compound as a precursor for synthesizing various triazole derivatives. These derivatives exhibited promising biological activities, including antimicrobial and anticancer properties, showcasing the compound's utility in developing new pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-Azido-3-(trifluoromethyl)benzene exerts its effects is primarily through its reactive azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can then interact with various molecular targets and pathways . These interactions can lead to the modulation of biological processes and the development of new

Biologische Aktivität

1-Azido-3-(trifluoromethyl)benzene is a compound of significant interest in chemical biology and medicinal chemistry due to its unique structural features and reactivity. The presence of the azide group allows for various synthetic applications, particularly in bioconjugation and click chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H4F3N3

- Molecular Weight : 201.12 g/mol

- CAS Number : 1423-26-3

- Structure : The compound features a trifluoromethyl group attached to a benzene ring, with an azide substituent at the meta position.

The biological activity of this compound primarily stems from its ability to participate in click chemistry reactions. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings, which are crucial for various biochemical applications:

- Bioconjugation : The compound is utilized in bioconjugation techniques to label biomolecules, facilitating the study of protein interactions and dynamics .

- Drug Development : Its reactivity makes it a potential candidate for developing bioactive compounds in drug discovery.

Biological Activity

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, azide-containing compounds have shown efficacy against various bacterial strains .

- Antiparasitic Potential : Research indicates that modifications of azide compounds can enhance their activity against parasitic infections, such as malaria. This is particularly relevant given the global need for new antiparasitic therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Synthesis and Characterization : A study demonstrated an efficient synthesis method for producing this compound with high yields. The synthesized compound was characterized using NMR and IR spectroscopy, confirming its structure and purity .

- Click Chemistry Applications : In a notable application, researchers employed this compound in a click chemistry reaction to form triazole derivatives that exhibited enhanced biological activity against targeted cancer cell lines .

- Antiparasitic Activity Evaluation : A recent investigation assessed the antiparasitic effects of azide derivatives, including this compound. Results indicated that specific modifications could significantly improve their efficacy against Plasmodium falciparum, the causative agent of malaria.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Azido-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 1-bromo-3-(trifluoromethyl)benzene) with sodium azide (NaN₃). Reaction optimization can employ orthogonal experimental design to assess variables like solvent polarity (e.g., DMF vs. DMSO), temperature (40–80°C), and reaction time (6–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Safety protocols, including inert atmosphere techniques (Schlenk line), are critical due to azide instability .

Q. How should researchers safely handle and store this compound given its potential hazards?

- Methodological Answer : Strict adherence to SDS guidelines is essential. Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C to minimize decomposition. Use explosion-proof equipment and avoid mechanical shock or heat sources. Conduct small-scale reactions (<1 g) in fume hoods with blast shields. Quench excess azides with aqueous NaNO₂ or Ce(SO₄)₂ to mitigate explosion risks .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl splitting patterns (¹³C δ ~120 ppm, q, J = 32 Hz).

- IR : Confirm the azide stretch (2100–2150 cm⁻¹) and CF₃ absorption (1100–1200 cm⁻¹).

- MS (EI) : Look for molecular ion [M]⁺ at m/z 217 (C₇H₄F₃N₃) and fragment peaks (e.g., loss of N₂ at m/z 189).

Cross-reference with analogs like 2-(trifluoromethyl)phenol for structural validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in various environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as cycloaddition kinetics or thermal decomposition. Molecular dynamics simulations (MD) assess solvent effects on azide stability. Tools like COMSOL Multiphysics integrate AI to optimize reaction parameters (e.g., activation energy, solvent polarity) .

Q. What experimental strategies elucidate mechanistic pathways in reactions involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to track azide consumption.

- Isotopic Labeling : Use ¹⁵N-labeled NaN₃ to trace azide participation in cycloadditions.

- Trapping Intermediates : Employ low-temperature NMR (–40°C) or ESI-MS to detect transient species.

Compare with mechanistic data from Diels-Alder reactions of brominated analogs .

Q. How do structural modifications at the azide or trifluoromethyl group impact reactivity in click chemistry or material science?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance azide electrophilicity in CuAAC reactions. Use Hammett plots to correlate substituent σ values with reaction rates.

- CF₃ Positioning : Synthesize ortho/meta/para isomers to study steric and electronic influences on cycloaddition regioselectivity.

Computational docking studies (AutoDock Vina) predict binding affinities in bioconjugation applications .

Eigenschaften

IUPAC Name |

1-azido-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDLBMJGNCUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477634 | |

| Record name | 1-Azido-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22001-17-8 | |

| Record name | 1-Azido-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.